Oxo etafedrine
Oxo etafedrine
N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems. N-ethyl-N-Methylcathinone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems. This product is intended for forensic and research applications.
N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1157739-24-6
VCID:
VC0114704
InChI:
InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
SMILES:
CCN(C)C(C)C(=O)C1=CC=CC=C1
Molecular Formula:
C12H17NO
Molecular Weight:
191.274
Oxo etafedrine
CAS No.: 1157739-24-6
Cat. No.: VC0114704
Molecular Formula: C12H17NO
Molecular Weight: 191.274
* For research use only. Not for human or veterinary use.
Specification
| Description | N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems. N-ethyl-N-Methylcathinone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1157739-24-6 |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.274 |
| IUPAC Name | 2-[ethyl(methyl)amino]-1-phenylpropan-1-one |
| Standard InChI | InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
| Standard InChI Key | LOQPFJRCXJZNQV-UHFFFAOYSA-N |
| SMILES | CCN(C)C(C)C(=O)C1=CC=CC=C1 |
| Appearance | Assay:≥98%A crystalline solid |
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